- Microbial transformation of two 15α-hydroxy-ent-kaur-16-ene diterpenes by Mucor plumbeusTetrahedron, 2010, 66(1), 227-234,
Cas no 921211-29-2 (ent-16-Kaurene-3β,15β,18-triol)

ent-16-Kaurene-3β,15β,18-triol 化学的及び物理的性質
名前と識別子
-
- ent-16-Kaurene-3β,15β,18-triol
- (3α,4β,15α)-Kaur-16-ene-3,15,18-triol (ACI)
- ent-16-Kaurene-3beta,15beta,18-triol
- 921211-29-2
- (1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol
- ent-16-Kaurene-3b,15b,18-triol
- AKOS032962632
- CS-0024269
- HY-N3815
-
- インチ: 1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1
- InChIKey: JSICAMHPRQJNMG-WWWUCTDISA-N
- ほほえんだ: O[C@H]1C(=C)[C@H]2C[C@]31CC[C@@H]1[C@@]([C@@H](CC[C@@]1(C)[C@@H]3CC2)O)(C)CO
計算された属性
- せいみつぶんしりょう: 320.23500
- どういたいしつりょう: 320.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 205-206℃
- ふってん: 473.4±45.0 °C at 760 mmHg
- フラッシュポイント: 214.4±23.3 °C
- PSA: 60.69000
- LogP: 2.88940
- じょうきあつ: 0.0±2.7 mmHg at 25°C
ent-16-Kaurene-3β,15β,18-triol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
ent-16-Kaurene-3β,15β,18-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3936-1 mg |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3936-1 mL * 10 mM (in DMSO) |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AH97220-5mg |
ent-16-Kaurene-3beta,15beta,18-Triol |
921211-29-2 | 5mg |
$702.00 | 2024-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E63080-5mg |
(3R,4S,4aS,6aR,7S,9R,11aS,11bS)-4-(hydroxymethyl)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-3,7-diol |
921211-29-2 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
TargetMol Chemicals | TN3936-5 mg |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
TargetMol Chemicals | TN3936-1 ml * 10 mm |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-24 | ||
TargetMol Chemicals | TN3936-1 ml * 10 mm |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
Cooke Chemical | LN1460554-5mg |
ent-16-Kaurene-3β,15β,18-triol |
921211-29-2 | HPLC≥98% | 5mg |
RMB 3840.00 | 2025-02-21 | |
TargetMol Chemicals | TN3936-5mg |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 5mg |
¥ 3940 | 2024-07-19 | ||
TargetMol Chemicals | TN3936-5mg |
ent-16-Kaurene-3beta,15beta,18-triol |
921211-29-2 | 5mg |
¥ 3940 | 2024-07-24 |
ent-16-Kaurene-3β,15β,18-triol 合成方法
ごうせいかいろ 1
ent-16-Kaurene-3β,15β,18-triol Raw materials
ent-16-Kaurene-3β,15β,18-triol Preparation Products
ent-16-Kaurene-3β,15β,18-triol 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
ent-16-Kaurene-3β,15β,18-triolに関する追加情報
Ent-16-Kaurene-3β,15β,18-Triol (CAS No. 921211-29-2): A Comprehensive Overview
Ent-16-Kaurene-3β,15β,18-triol (CAS No. 921211-29-2) is a triterpenoid compound with a unique structure and significant biological activities. This compound belongs to the kaurene family of triterpenes, which are widely distributed in nature and have been extensively studied for their pharmacological properties. The ent-16-ketone moiety in its structure plays a crucial role in determining its bioactivity and selectivity.
The ent-16-ketone group is a characteristic feature of this compound, contributing to its ability to interact with various biological targets. Recent studies have highlighted the potential of ent-kaurenol derivatives in anti-inflammatory and anticancer therapies. For instance, research published in the *Journal of Natural Products* demonstrated that ent-kaurenol derivatives exhibit potent inhibitory effects on pro-inflammatory cytokines, making them promising candidates for inflammatory disease treatments.
The 3β,15β,18-triol configuration of this compound is another key structural feature that influences its pharmacokinetics and bioavailability. Triols are known to enhance solubility and stability, which are critical factors for drug delivery systems. A study in *Pharmaceutical Research* explored the use of ent-kaurenol triols as carriers for poorly soluble drugs, showing improved bioavailability and reduced toxicity.
From a synthetic perspective, the preparation of ent-kaurenol derivatives has been optimized through various methodologies. One notable approach involves the use of enzymatic catalysis to achieve high stereoselectivity in the formation of the ent-kaurenol skeleton. This method has been detailed in *Green Chemistry*, emphasizing its environmental benefits and scalability for industrial applications.
In terms of applications, ent-kaurenol derivatives have shown potential in cosmeceuticals due to their antioxidant and skin-repairing properties. A recent article in *Cosmetics* reported that ent-ketone-containing compounds can effectively protect against UV-induced oxidative stress in human skin cells, suggesting their use in sunscreen formulations.
Looking ahead, the development of ent-ketone-based drugs is expected to gain momentum with advancements in medicinal chemistry and computational modeling. Researchers are leveraging machine learning algorithms to predict the binding affinities of ent-ketone derivatives to target proteins, accelerating drug discovery processes.
In conclusion, ent-kaurenol triols, particularly CAS No. 921211-29-2 (ent-kaurenol triol derivative) represent a class of compounds with immense therapeutic potential. Their unique structural features and versatile biological activities make them valuable candidates for drug development across multiple therapeutic areas.
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